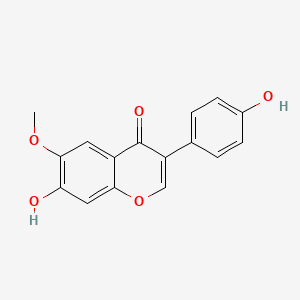

Glycitein

描述

This compound has been reported in Salvia hispanica, Glycine max, and other organisms with data available.

属性

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYUAIFZCFRPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193960 | |

| Record name | Glycitein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycitein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40957-83-3 | |

| Record name | Glycitein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40957-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycitein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycitein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCITEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M5F28TVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycitein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Glycitein Biosynthesis Pathway in Soy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glycitein biosynthesis pathway in soybean (Glycine max). It details the enzymatic steps, regulatory networks, and key experimental methodologies relevant to the study and manipulation of this important isoflavone.

Introduction to this compound

This compound is an O-methylated isoflavone that constitutes 5-10% of the total isoflavones in soy food products. As a phytoestrogen, it exhibits weak estrogenic activity and has garnered significant interest for its potential health benefits, including roles in mitigating hormone-related health conditions.[1] The biosynthesis of this compound is a specialized branch of the phenylpropanoid pathway, occurring predominantly in legumes.

The this compound Biosynthesis Pathway

The synthesis of this compound in soybean is a multi-step enzymatic process that begins with the amino acid phenylalanine and converges with the general flavonoid pathway before branching into isoflavone synthesis. The specific branch leading to this compound initiates from the flavanone liquiritigenin.

The core enzymatic steps are as follows:

-

Chalcone Synthase (CHS) and Chalcone Reductase (CHR): These enzymes catalyze the formation of isoliquiritigenin from 4-coumaroyl-CoA and malonyl-CoA.[2][3]

-

Chalcone Isomerase (CHI): This enzyme converts isoliquiritigenin to its flavanone form, liquiritigenin.[2][3]

-

Flavonoid 6-hydroxylase (F6H): A key step specific to the this compound branch, F6H (a cytochrome P450 enzyme) hydroxylates liquiritigenin to form 6-hydroxyliquiritigenin.

-

Isoflavone Synthase (IFS): This cytochrome P450 enzyme catalyzes the aryl migration of the B-ring from position 2 to 3 of the C-ring in 6-hydroxyliquiritigenin, forming 2,6,4'-trihydroxyisoflavanone. In soybean, two main isoforms, IFS1 and IFS2, have been identified.

-

2-hydroxyisoflavanone dehydratase (HID): This enzyme dehydrates the 2-hydroxyisoflavanone intermediate to produce 6-hydroxydaidzein.

-

Isoflavone O-methyltransferase (IOMT): In the final step, IOMT catalyzes the methylation of the hydroxyl group at the 6th position of 6-hydroxydaidzein to form this compound.

Following its synthesis, this compound can be further modified by glycosylation and malonylation to form glycitin and malonylglycitin, respectively.

Pathway Diagram

Quantitative Data

Isoflavone Content in Soybean Varieties

The concentration of this compound and its derivatives can vary significantly between different soybean cultivars and plant tissues.

| Soybean Variety | Tissue | This compound Content (µg/g) | Daidzein Content (µg/g) | Genistein Content (µg/g) | Total Isoflavones (µg/g) | Reference |

| ZYD7068 (high isoflavone) | Seed | 35.03 | 855.81 | 4368.64 | 7149.5 | |

| ZYD7194 (low isoflavone) | Seed | 2.64 | 89.69 | 332.09 | 646.4 |

Gene Expression Levels

The expression of key biosynthetic genes is tightly regulated, leading to differential accumulation of this compound in various tissues and developmental stages. For example, F6H4 expression is significantly higher in the hypocotyl compared to the cotyledons, correlating with higher this compound accumulation in the hypocotyl.

| Gene | Tissue | Relative Expression Level | Condition | Reference |

| IFS1 | Root | ~32-fold higher than shoot | Normal | |

| F6H4 | Hypocotyl | High | Seed Development | |

| F6H4 | Cotyledon | Low | Seed Development |

Enzyme Kinetics

Kinetic parameters for key enzymes in the pathway provide insights into their efficiency and substrate affinity.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg) | kcat (s⁻¹) | Reference |

| GmIOMT1 | 6-hydroxydaidzein | 2.1 ± 0.5 | 411 ± 20 | 0.021 |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is regulated by a complex network of genetic and environmental factors.

Transcriptional Regulation

Several families of transcription factors (TFs) have been identified as key regulators of isoflavone biosynthesis genes:

-

MYB TFs: GmMYB29 is a known regulator of isoflavone biosynthesis in soybean.

-

bHLH TFs: These TFs are involved in the regulation of various secondary metabolic pathways.

-

WRKY TFs: These TFs are often involved in plant stress responses and can modulate secondary metabolism.

-

ERF TFs (Ethylene Response Factors): These TFs link ethylene signaling to the regulation of biosynthetic pathways.

Hormonal Regulation

Phytohormones play a crucial role in modulating the this compound biosynthesis pathway:

-

Abscisic Acid (ABA): ABA has been identified as a negative regulator of flavonoid accumulation under drought stress conditions.

-

Ethylene: Ethylene signaling, mediated by ERF TFs, can influence isoflavone production.

-

Jasmonic Acid (JA): JA is involved in plant defense responses and can induce the expression of isoflavone biosynthetic genes.

-

Auxin: Auxin signaling pathways are interconnected with developmental processes that can impact secondary metabolite production.

Environmental and Light Signaling

Environmental cues significantly impact this compound accumulation:

-

Light: Light is a critical regulator of the phenylpropanoid pathway. Light signaling pathways, involving photoreceptors like phytochromes (E3/E4 in soybean), can modulate the expression of key biosynthetic genes.

-

Biotic Stress: Fungal elicitors have been shown to induce the expression of genes involved in this compound biosynthesis, such as F6H and IOMT.

-

Abiotic Stress: Factors such as drought, temperature, and nutrient availability can influence isoflavone content.

Regulatory Network Diagram

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isoflavone Analysis

This protocol provides a general framework for the extraction and quantification of isoflavones from soybean samples.

1. Sample Preparation and Extraction:

-

Freeze-dry soybean tissue and grind into a fine powder.

-

For defatted powder, mix 0.05 g with a known volume of extraction solvent (e.g., acetone:0.1 M HCl, 5:1 v/v).

-

For whole soybean powder, an initial hexane wash can be performed to remove lipids.

-

Vortex the mixture and sonicate for a specified time (e.g., 30 minutes).

-

Centrifuge to pellet the solid material.

-

Filter the supernatant through a 0.2 µm membrane filter prior to HPLC injection.

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., Vydac 201TP54, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B), both often containing a modifier like 0.1% acetic acid.

-

Example Gradient: Start with 8% A, increase to 22% A over 10 minutes, then to 50% A, followed by a return to initial conditions.

-

-

Flow Rate: 1.0 - 2.0 mL/min.

-

Column Temperature: 35-40 °C.

-

Detection: UV detector at 260 nm.

-

Internal Standard: Formononetin can be used for quantification.

3. Quantification:

-

Prepare standard curves for daidzein, genistein, this compound, and their respective glycosides using pure standards.

-

Calculate the concentration of each isoflavone in the sample by comparing its peak area to the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of this compound biosynthesis genes.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from soybean tissue using a suitable kit or protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. Primer Design:

-

Design gene-specific primers for the target genes (F6H, IOMT, etc.) and a reference gene (e.g., Actin, Tubulin, or UBQ10). Primers should be 18-24 bp long, with a GC content of 40-60%, and an annealing temperature of 58-62 °C.

3. qRT-PCR Reaction:

-

Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of ~0.4 µM), and diluted cDNA template.

-

Perform the reaction in a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 2-5 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

4. Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the relative gene expression using the 2-ΔΔCt method.

CRISPR/Cas9-Mediated Gene Editing

This protocol provides a general workflow for targeted gene editing of this compound biosynthesis genes in soybean.

1. gRNA Design and Vector Construction:

-

Identify target sequences (20 bp) within the gene of interest (e.g., F6H4 or IOMT3) that are adjacent to a Protospacer Adjacent Motif (PAM; NGG for Streptococcus pyogenes Cas9).

-

Synthesize and clone the gRNA into a plant expression vector containing the Cas9 nuclease.

2. Soybean Transformation:

-

Introduce the CRISPR/Cas9 construct into Agrobacterium tumefaciens.

-

Transform soybean explants (e.g., cotyledonary nodes) with the engineered Agrobacterium.

-

Select and regenerate transgenic plants on a medium containing the appropriate selection agent.

3. Mutant Screening and Validation:

-

Extract genomic DNA from the regenerated plants.

-

Amplify the target region by PCR.

-

Screen for mutations by methods such as Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis.

-

Analyze the phenotype of the mutant plants by quantifying isoflavone levels using HPLC.

Experimental Workflow Diagram

Conclusion

The biosynthesis of this compound in soybean is a well-defined pathway with key enzymatic steps and a complex regulatory network. This guide provides a foundational understanding for researchers aiming to explore and manipulate this pathway for applications in agriculture, nutrition, and drug development. The provided experimental protocols serve as a starting point for quantitative analysis of gene expression and metabolite accumulation, as well as for functional genomics studies using gene editing technologies. Further research into the intricate signaling cascades that govern this pathway will undoubtedly unveil new opportunities for enhancing the production of this beneficial isoflavone.

References

An In-depth Technical Guide to the Synthesis and Biological Activity of Glycitein Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycitein, an O-methylated isoflavone predominantly found in soy products, has garnered significant attention within the scientific community for its diverse pharmacological properties. As a phytoestrogen, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] These properties have positioned this compound and its derivatives as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of this compound derivatives and a detailed examination of their biological activities, with a focus on their potential applications in drug discovery and development.

Synthesis of this compound and Its Derivatives

The chemical synthesis of this compound and its derivatives is crucial for enabling detailed biological studies and drug development efforts. Several synthetic routes have been established, offering access to the core isoflavone structure and a variety of its modified forms.

Core Synthesis of this compound

A common and efficient method for the synthesis of this compound (7,4'-dihydroxy-6-methoxyisoflavone) involves the cyclization of a deoxybenzoin intermediate. This approach provides a straightforward route to the isoflavone core.

Experimental Protocol: Synthesis of this compound

-

Preparation of 2,4,4'-trihydroxy-5-methoxydeoxybenzoin: This intermediate can be synthesized through the Friedel-Crafts acylation of 4-methoxyphenol with 4-hydroxyphenylacetic acid in the presence of a Lewis acid catalyst, such as boron trifluoride etherate.

-

Cyclization to this compound: The deoxybenzoin intermediate is then cyclized to form the isoflavone ring. A common method involves reaction with a formylating agent, such as N,N-dimethylformamide (DMF) and methanesulfonyl chloride, followed by acid-catalyzed cyclization.[2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives allows for the exploration of structure-activity relationships and the optimization of biological effects. Key derivatives include glycosides, ethers, and esters.

Glycosylation can improve the water solubility and bioavailability of this compound.[3] Enzymatic and chemical methods are employed for the synthesis of this compound glycosides.

Experimental Protocol: Biocatalytic Synthesis of this compound Glucosides

-

Culturing of Microorganisms: Strains such as Lactobacillus delbrueckii can be used for the glucosylation of this compound.[4] The bacteria are cultured in an appropriate medium until a sufficient cell density is reached.

-

Biotransformation: this compound is added to the cell culture, and the mixture is incubated for several days. During this time, the bacterial enzymes catalyze the transfer of a glucose moiety to the hydroxyl groups of this compound.

-

Isolation and Purification: The glucosylated products, such as this compound 7-O-β-D-glucoside and this compound 4'-O-β-D-glucoside, are then extracted from the culture medium and purified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[4]

The hydroxyl groups of this compound can be derivatized to form ethers and esters, which can modulate the lipophilicity and biological activity of the molecule.

Experimental Protocol: General Synthesis of this compound Ethers (Williamson Ether Synthesis)

-

Deprotonation: this compound is treated with a base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) to deprotonate the phenolic hydroxyl groups, forming a phenoxide ion.

-

Alkylation: An alkyl halide (e.g., methyl iodide, ethyl bromide) is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form the corresponding ether derivative.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified by chromatography.

Experimental Protocol: General Synthesis of this compound Esters

-

Acylation: this compound is reacted with an acylating agent, such as an acid chloride or acid anhydride, in the presence of a base like pyridine or triethylamine.

-

Workup and Purification: The reaction mixture is worked up to remove excess reagents and byproducts, and the desired ester derivative is purified by crystallization or chromatography.

A general workflow for the synthesis of this compound derivatives is depicted below.

Biological Activities of this compound Derivatives

This compound and its derivatives exhibit a wide spectrum of biological activities, with anticancer, anti-inflammatory, and antioxidant effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.

A notable characteristic of this compound's anticancer activity is its biphasic effect on certain cancer cells. At low concentrations, it may stimulate cell growth, while at higher concentrations, it exhibits potent inhibitory effects.

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | SK-BR-3 (Breast) | DNA Synthesis Inhibition | 36.4 | |

| This compound | AGS (Gastric) | Cytotoxicity (MTT) | Approx. 50 |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

The anticancer effects of this compound are mediated through the modulation of several key signaling pathways, as illustrated below.

Anti-inflammatory Activity

This compound and its derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of signaling pathways that lead to the expression of inflammatory genes.

While specific IC50 values for the anti-inflammatory activity of many this compound derivatives are not extensively reported, studies have demonstrated a significant reduction in the production of key inflammatory cytokines.

Table 2: Anti-inflammatory Effects of this compound Derivatives

| Compound | Cell Line | Stimulant | Inhibited Cytokine | % Inhibition (at a given concentration) | Reference |

| This compound | RAW 264.7 | LPS | NO | Dose-dependent | |

| Daidzein | MH7A (Synovial) | IL-1β | IL-6 | Significant inhibition at 5 µg/mL |

Note: While daidzein is not a this compound derivative, this data is included to represent the anti-inflammatory potential of related isoflavones.

Experimental Protocol: Cytokine Production Assay (ELISA)

-

Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) or other relevant cell types are cultured and then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compound (this compound derivative).

-

Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

-

ELISA: The concentration of a specific pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the stimulated control.

The anti-inflammatory action of this compound involves the modulation of the NF-κB and MAPK signaling pathways.

Antioxidant Activity

This compound derivatives, particularly its glycosides, have demonstrated notable antioxidant activity by scavenging free radicals. This activity is crucial for protecting cells from oxidative stress, which is implicated in various chronic diseases.

Table 3: Antioxidant Activity of this compound Glycosides

| Compound | Assay Type | IC50 (µM) | Reference |

| This compound 7-O-β-D-glucoside | DPPH Radical Scavenging | >1000 | |

| This compound 4'-O-β-D-glucoside | DPPH Radical Scavenging | 940 | |

| This compound 7-O-β-D-glucoside | Superoxide Radical Scavenging | >1000 | |

| This compound 4'-O-β-D-glucoside | Superoxide Radical Scavenging | 960 |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Mixture: The this compound derivative is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

The general workflow for evaluating the biological activity of this compound derivatives is outlined below.

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with significant potential for therapeutic applications. The synthetic methodologies outlined in this guide provide a foundation for the preparation of a diverse range of these molecules, enabling further exploration of their biological properties. The demonstrated anticancer, anti-inflammatory, and antioxidant activities, coupled with an increasing understanding of their molecular mechanisms of action, underscore the importance of continued research in this area. Future studies should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as in-depth preclinical and clinical investigations to translate the therapeutic potential of this compound-based compounds into tangible health benefits.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. espublisher.com [espublisher.com]

Glycitein: A Promising Neuroprotective Agent Against Beta-Amyloid-Induced Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD), a progressive neurodegenerative disorder, is pathologically characterized by the extracellular deposition of beta-amyloid (Aβ) peptides, leading to oxidative stress, synaptic dysfunction, and neuronal apoptosis. This technical guide provides a comprehensive overview of the neuroprotective effects of Glycitein, a soy isoflavone, against Aβ-induced toxicity. Drawing upon findings from in vivo and in vitro studies, this document details the quantitative effects of this compound on key pathological markers, outlines experimental protocols for replication and further investigation, and elucidates the potential signaling pathways involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neurodegenerative disease therapeutics and drug development.

Introduction

The accumulation of beta-amyloid peptides is a central event in the pathogenesis of Alzheimer's disease. These peptides trigger a cascade of neurotoxic events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of apoptotic pathways, ultimately leading to neuronal cell death and cognitive decline. This compound, a naturally occurring isoflavone found in soy, has emerged as a potential therapeutic agent due to its antioxidant and anti-apoptotic properties. This document synthesizes the current scientific knowledge on the neuroprotective mechanisms of this compound against Aβ-induced neuronal damage.

Quantitative Efficacy of this compound

The neuroprotective effects of this compound have been quantified in various experimental models. The following tables summarize the key findings from studies investigating the impact of this compound on Aβ-induced pathology.

Table 1: Effects of this compound on Beta-Amyloid-Induced Phenotypes in C. elegans

| Parameter | Model Organism | Treatment | Concentration | Outcome | Reference |

| Paralysis | Transgenic C. elegans (expressing human Aβ) | This compound | 100 µg/mL | Alleviated Aβ expression-induced paralysis | [1] |

| Hydrogen Peroxide (H₂O₂) Levels | Transgenic C. elegans (expressing human Aβ) | This compound | 100 µg/mL | Correlated with reduced H₂O₂ levels | [1] |

| Beta-Amyloid Deposition | Transgenic C. elegans (expressing human Aβ) | This compound | 100 µg/mL | Reduced formation of beta-amyloid deposits | [1] |

Table 2: Neuroprotective Effects of this compound in a Neuronal Cell Model of Parkinson's Disease

| Parameter | Cell Line | Inducer of Toxicity | This compound Concentration | Outcome | Reference |

| Cell Viability | SK-N-SH (human neuroblastoma) | Rotenone | Not specified | Significantly prevented the inhibition of cell viability | [2] |

| Reactive Oxygen Species (ROS) | SK-N-SH (human neuroblastoma) | Rotenone | Not specified | Diminished increased ROS levels | [2] |

| Mitochondrial Membrane Potential | SK-N-SH (human neuroblastoma) | Rotenone | Not specified | Restored mitochondrial membrane potential | |

| Apoptosis | SK-N-SH (human neuroblastoma) | Rotenone | Not specified | Prevented rotenone-triggered apoptosis | |

| Bax Expression | SK-N-SH (human neuroblastoma) | Rotenone | Not specified | Altered (decreased) expression | |

| Bcl-2 Expression | SK-N-SH (human neuroblastoma) | Rotenone | Not specified | Altered (increased) expression | |

| Caspase-3 Expression | SK-N-SH (human neuroblastoma) | Rotenone | Not specified | Altered (decreased) expression |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

C. elegans Paralysis Assay

-

Model: Transgenic C. elegans expressing human beta-amyloid (e.g., strain CL4176).

-

Treatment: Age-synchronized worms are cultured on NGM plates containing 100 µg/mL this compound.

-

Induction of Aβ Expression: Temperature-inducible strains are shifted to a permissive temperature (e.g., 23°C) to initiate Aβ expression.

-

Scoring: The number of paralyzed worms is counted at regular intervals. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

-

Data Analysis: The percentage of non-paralyzed worms is plotted over time for each treatment group.

Measurement of Reactive Oxygen Species (ROS) in Neuronal Cells

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y or SK-N-SH).

-

Seeding: Cells are seeded in 96-well plates at a suitable density.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 24 hours) before being exposed to Aβ peptides.

-

ROS Detection: The intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The cells are incubated with DCFH-DA, which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

-

Quantification: The fluorescence intensity is measured using a fluorescence microplate reader.

Cell Viability Assay (MTT Assay)

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with this compound followed by exposure to Aβ peptides.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Procedure:

-

Treat cells with this compound and/or Aβ as required.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blot Analysis for Signaling Proteins

-

Purpose: To quantify the expression levels of key proteins involved in signaling pathways (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3).

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Quantification: Densitometry analysis is used to quantify the intensity of the protein bands, which are typically normalized to a loading control like β-actin or GAPDH.

Signaling Pathways in this compound-Mediated Neuroprotection

While the precise signaling pathways activated by this compound in the context of Aβ toxicity are still under investigation, evidence from studies on related isoflavones and other neuroprotective compounds suggests the involvement of several key pathways.

Antioxidant and Anti-apoptotic Pathways

Beta-amyloid induces significant oxidative stress and triggers apoptosis in neuronal cells. This compound appears to counteract these effects through direct ROS scavenging and modulation of apoptotic signaling cascades.

Caption: this compound's antioxidant and anti-apoptotic mechanisms against beta-amyloid.

Proposed Pro-Survival Signaling: The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and is often dysregulated in Alzheimer's disease. The related isoflavone, genistein, has been shown to protect neuronal cells from Aβ toxicity by preventing the inactivation of Akt. It is plausible that this compound may exert its neuroprotective effects through a similar mechanism.

Caption: Proposed PI3K/Akt signaling pathway for this compound's neuroprotection.

Potential Involvement of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in neuronal survival and plasticity. Dysregulation of this pathway has been implicated in Aβ-induced neurotoxicity. Further research is needed to determine if this compound modulates the MAPK/ERK pathway to confer its neuroprotective effects.

Caption: Potential modulation of the MAPK/ERK pathway by this compound.

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent against beta-amyloid-induced toxicity. Its ability to mitigate oxidative stress, inhibit apoptosis, and potentially modulate pro-survival signaling pathways highlights its therapeutic potential for Alzheimer's disease and other neurodegenerative disorders.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound within neuronal cells.

-

Validating the involvement of the PI3K/Akt and MAPK/ERK signaling pathways in this compound-mediated neuroprotection against Aβ toxicity in mammalian neuronal models.

-

Conducting pre-clinical studies in animal models of Alzheimer's disease to evaluate the in vivo efficacy and safety of this compound.

-

Investigating the bioavailability and blood-brain barrier permeability of this compound to assess its potential for clinical translation.

This in-depth technical guide provides a solid foundation for the continued investigation of this compound as a novel therapeutic strategy for neurodegenerative diseases. The presented data and protocols are intended to facilitate further research and accelerate the development of effective treatments for Alzheimer's disease.

References

- 1. Soy isoflavone this compound protects against beta amyloid-induced toxicity and oxidative stress in transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound exerts neuroprotective effects in Rotenone-triggered oxidative stress and apoptotic cell death in the cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycitein's Impact on Gene Expression in Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycitein, an O-methylated isoflavone found in soy products, has garnered interest for its potential role in breast cancer chemoprevention and therapy. As a phytoestrogen, its biological activities are multifaceted, influencing cell proliferation, apoptosis, and invasion through the modulation of various signaling pathways and gene expression. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on gene expression in breast cancer cells, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. While research on this compound is less extensive than for its counterpart, genistein, this document synthesizes the available data to offer a detailed resource for the scientific community.

Data Presentation: Quantitative Effects of this compound on Gene and Protein Expression

The following tables summarize the quantitative data on the effects of this compound on cell proliferation, DNA synthesis, and the expression of key genes and proteins in various breast cancer cell lines.

Table 1: Effect of this compound on Cell Proliferation and DNA Synthesis in SKBR-3 Breast Cancer Cells [1][2]

| Concentration | Treatment Duration | Cell Proliferation (% of Control) | DNA Synthesis (% of Control) |

| 0.1 mg/mL | 4 days | ~119% | Not Reported |

| 1 mg/mL | 4 days | ~125% | Not Reported |

| 5 mg/mL | 4 days | Not Reported | ~278% |

| < 10 mg/mL | 4 days | Stimulation | Stimulation |

| 20 mg/mL | 4 days | Inhibition | ~48% |

| > 30 mg/mL | 4 days | Significant Inhibition | Significant Inhibition |

| 40 mg/mL | 4 days | Inhibition | ~4% |

| 60 mg/mL | 1 day | Not Reported | ~10% |

| 100 mg/mL | 1 day | Not Reported | ~10% |

Table 2: Effect of this compound on Apoptosis-Related Protein Ratio in MCF-7 Breast Cancer Cells

| Treatment | Effect on Bcl-2/Bax Ratio |

| This compound | Reduced |

Table 3: Potential Effect of this compound on Invasion-Related Gene Expression in Breast Cancer Cells (Inferred from Glioma Cell Studies) [1]

| Gene | Predicted Effect on Expression |

| MMP-3 | Down-regulation |

| MMP-9 | Down-regulation |

| MMP-8 | Down-regulation |

| MMP-13 | Down-regulation |

Signaling Pathways Modulated by this compound

This compound influences several key signaling pathways involved in cancer progression. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways based on current research.

Apoptosis Regulation in MCF-7 Cells

This compound has been shown to promote apoptosis in estrogen receptor-positive MCF-7 breast cancer cells. A key mechanism is the reduction of the Bcl-2/Bax ratio. Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic. A lower Bcl-2/Bax ratio shifts the cellular balance towards apoptosis.

References

The Anti-Inflammatory Properties of Glycitein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of glycitein, an O-methylated isoflavone found in soy products.[1][2] This document summarizes the current scientific understanding of this compound's mechanisms of action, presents quantitative data from key studies, details experimental protocols for its investigation, and provides visual representations of the signaling pathways involved.

Introduction

This compound is a phytoestrogen that has garnered significant interest for its potential health benefits, including its anti-inflammatory effects.[1][2] Chronic inflammation is a key pathological feature of numerous diseases, making the investigation of novel anti-inflammatory agents like this compound a critical area of research. This guide synthesizes the available preclinical evidence for this compound's role in modulating inflammatory responses.

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the quantitative data from various studies on the anti-inflammatory effects of this compound. This data highlights its potency in inhibiting key inflammatory markers in different experimental models.

| Experimental Model | Inflammatory Stimulus | Analyte | Concentration of this compound | % Inhibition / Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | IC50 = 50 µM | 50% inhibition | [3] |

| HaCaT Keratinocytes | M5 Cytokine Mix (TNF-α, IL-1β, IL-18, HMGB1) | TNF-α, IL-1β, IL-18, HMGB1 | 10 and 20 μM | Significant reduction in a dose-dependent manner | |

| Human Gastric Cancer Cells | - | STAT3 and NF-κB Signaling | Not specified | Inhibition | |

| Human Nucleus Pulposus Cells | TNF-α | NF-κB Pathway Activity | Not specified | Antagonized | |

| SKBR-3 Breast Cancer Cells | - | DNA Synthesis | >10 µg/mL | Inhibition |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are also crucial in the inflammatory response. This compound has been demonstrated to suppress the activation of these pathways.

Regulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival and proliferation, and its dysregulation can contribute to inflammatory conditions. This compound has been shown to inhibit this pathway, leading to reduced inflammation and hyperproliferation of keratinocytes.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol is based on studies investigating the effect of this compound on nitric oxide production in LPS-stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A vehicle control group (no this compound) and a negative control group (no LPS) should be included.

-

After incubation, collect the cell culture supernatant.

-

-

Nitric Oxide (NO) Measurement:

-

Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.

-

Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Data Analysis: Determine the IC50 value of this compound for NO production.

Western Blot Analysis of Signaling Proteins

This protocol describes the methodology for analyzing the effect of this compound on the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.

-

Cell Line: Appropriate cell line for the specific study (e.g., HaCaT keratinocytes, human gastric cancer cells).

-

Experimental Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound at desired concentrations for a specified time (e.g., 1 hour).

-

Stimulate cells with an inflammatory agent (e.g., LPS, TNF-α) for a short duration (e.g., 15-60 minutes) to observe protein phosphorylation.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of the target proteins (e.g., p-p65, p65, p-p38, p38) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for an in vivo study investigating the anti-inflammatory effects of this compound in a mouse model of acute lung injury induced by LPS.

Conclusion

The evidence presented in this technical guide strongly supports the anti-inflammatory potential of this compound. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, and consequently reduce the production of pro-inflammatory mediators, makes it a promising candidate for further investigation in the context of inflammatory diseases. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and conduct future studies aimed at elucidating the full therapeutic potential of this soy isoflavone. Further research, particularly well-designed clinical trials, is warranted to translate these preclinical findings into tangible health benefits for humans.

References

An In-Depth Technical Guide on the Interaction of Glycitein with Gut Microbiota and its Metabolic Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycitein, a methoxylated isoflavone found in soy products, is gaining attention for its potential health benefits, which are intricately linked to its interaction with the gut microbiota and subsequent impact on host metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's biotransformation by intestinal bacteria, its effects on metabolic pathways, and the experimental methodologies used to elucidate these interactions. Quantitative data on this compound metabolism are presented in structured tables for clarity. Key signaling pathways influenced by this compound and its metabolites are visualized using Graphviz diagrams, and detailed experimental workflows are described to aid in the design of future research. This document serves as a critical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Isoflavones, a class of phytoestrogens predominantly found in soybeans, have been the subject of extensive research due to their potential roles in preventing and managing chronic diseases. This compound (7,4'-dihydroxy-6-methoxy-isoflavone), although less abundant than daidzein and genistein, possesses unique chemical properties and biological activities.[1] Its bioavailability and metabolic fate are largely governed by the enzymatic activities of the gut microbiota.[2][3][4] The biotransformation of this compound into various metabolites can significantly modulate its physiological effects, particularly on metabolic homeostasis. Understanding the intricate interplay between this compound, the gut microbiome, and host metabolism is crucial for developing novel therapeutic strategies for metabolic disorders.

This compound and Gut Microbiota Interaction

The gut microbiota plays a pivotal role in the metabolism of this compound, converting it into several bioactive metabolites.[2] The composition and metabolic capacity of an individual's gut microbiota can lead to significant variations in this compound metabolism, resulting in different physiological responses.

Biotransformation of this compound by Gut Microbiota

The metabolism of this compound by human gut microflora follows apparent first-order kinetics, with considerable interindividual variation. Individuals can be categorized into high, moderate, and low this compound degraders based on the rate of its disappearance in in vitro fecal fermentations.

The primary metabolic transformations of this compound by gut bacteria include reduction, O-demethylation, and C-ring cleavage. Key metabolites that have been identified include dihydrothis compound, dihydro-6,7,4'-trihydroxyisoflavone, 5'-O-methyl-O-desmethylangolensin, 6-O-methyl-equol, and in some cases, daidzein. The production of these metabolites is dependent on the presence of specific bacterial species with the requisite enzymatic machinery. For instance, Eubacterium limosum has been shown to be capable of demethylating this compound.

Quantitative Data on this compound Metabolism

The following table summarizes the quantitative data on the in vitro metabolism of this compound by human gut microbiota.

| Parameter | High Degraders | Moderate Degraders | Low Degraders | Reference |

| This compound Disappearance Rate (k, /h) | 0.67 ± 0.14 | 0.34 ± 0.04 | 0.15 ± 0.07 |

Table 1: In Vitro this compound Disappearance Rates by Human Fecal Microbiota. Data from Simons et al. (2005) show the segregation of individuals into three distinct this compound degrader phenotypes based on the first-order rate of this compound disappearance.

| Metabolite | Description | Reference |

| Dihydrothis compound | Result of the reduction of the C-ring of this compound. | |

| Dihydro-6,7,4'-trihydroxyisoflavone | Formed via O-demethylation of dihydrothis compound. | |

| 5'-O-methyl-O-desmethylangolensin | A product of C-ring cleavage. | |

| 6-O-methyl-equol | An equol-like metabolite. | |

| Daidzein | Formed through demethoxylation of this compound. |

Table 2: Major Metabolites of this compound Produced by Human Gut Microbiota.

Metabolic Pathway of this compound

The biotransformation of this compound by the gut microbiota is a multi-step process involving several key enzymatic reactions. The following diagram illustrates the proposed metabolic pathway.

Impact of this compound and its Metabolites on Host Metabolism

This compound and its microbially-derived metabolites can exert significant effects on host metabolism, including lipid and glucose homeostasis. These effects are thought to be mediated through various signaling pathways.

Effects on Lipid Metabolism

Studies have suggested that soy isoflavones, including this compound, can have a beneficial impact on lipid profiles. This compound is a likely ligand for the peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism. Activation of PPARα can lead to decreased plasma triglycerides and an improved overall lipid profile. However, clinical studies on the specific effects of purified this compound on cholesterol levels have yielded mixed results, suggesting that the isoflavone composition and the host's metabolic status may play a role.

| Study Type | Intervention | Key Findings | Reference |

| Clinical Trial | Soy milk with high this compound content | No significant reduction in total and LDL cholesterol in hypercholesterolemic patients. | |

| Review | Soy isoflavones | Potential for isoflavones to activate PPARα and PPARγ, influencing lipid homeostasis. |

Table 3: Summary of Studies on this compound and Lipid Metabolism.

Effects on Glucose Homeostasis

The influence of soy isoflavones on glucose metabolism is an area of active investigation. Isoflavones may improve insulin sensitivity and glucose tolerance through various mechanisms, including the activation of PPARγ and modulation of the insulin signaling pathway. The activation of the insulin receptor (IR) and its downstream substrate (IRS1) is a critical step in glucose uptake, and some soy-derived compounds have been shown to positively modulate this pathway.

| Study Type | Intervention | Key Findings | Reference |

| Meta-analysis | Soy isoflavones and genistein | Beneficial effect on insulin and HOMA-IR, but not on fasting blood glucose in non-Asian postmenopausal women. | |

| Review | Soy isoflavones | Isoflavones can activate PPARγ, a key target for improving insulin sensitivity. |

Table 4: Summary of Studies on Soy Isoflavones and Glucose Metabolism.

Key Signaling Pathways

The metabolic effects of this compound and its metabolites are mediated through their interaction with key cellular signaling pathways.

References

- 1. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of this compound (7,4'-dihydroxy-6-methoxy-isoflavone) by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of the principle soy isoflavones genistein, daidzein and this compound, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Structural Examination of Glycitein and its Analogues: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycitein, a naturally occurring O-methylated isoflavone predominantly found in soy products, has garnered significant scientific interest for its diverse pharmacological activities. As a phytoestrogen, it interacts with estrogen receptors and modulates various signaling pathways, exhibiting antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth structural analysis of this compound and its analogues, offering a comprehensive overview of their structure-activity relationships (SAR), mechanisms of action, and experimental evaluation. Detailed protocols for key biological assays and visualizations of associated signaling pathways are included to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to this compound: Structure and Biological Significance

This compound (4′,7-dihydroxy-6-methoxyisoflavone) is one of the three major isoflavones found in soybeans, alongside daidzein and genistein. It typically constitutes 5-10% of the total isoflavone content in soy-based foods[1]. The core structure of this compound is a 3-phenylchromen-4-one backbone, characteristic of isoflavones. Key structural features include hydroxyl groups at the 7 and 4' positions and a distinctive methoxy group at the 6-position[2]. In its natural form, this compound often exists as a glycoside, primarily as glycitin (this compound 7-O-glucoside), which is hydrolyzed to the active aglycone form, this compound, in the gut[3].

The biological activities of this compound are multifaceted. It is recognized as a phytoestrogen, exerting weak estrogenic effects through binding to estrogen receptors (ERs)[3][4]. Beyond its hormonal action, this compound has demonstrated a range of other beneficial properties, including the ability to suppress oxidative stress, reduce blood pressure, and inhibit the proliferation of certain cancer cells.

Structural Analysis and Structure-Activity Relationships (SAR)

The biological activity of this compound and its analogues is intrinsically linked to their molecular structure. The arrangement and nature of substituent groups on the isoflavone scaffold dictate their interaction with biological targets and, consequently, their pharmacological effects.

The Isoflavone Core

The isoflavone backbone, with its specific stereochemistry, is crucial for activity. The planarity of the ring system and the spatial orientation of the substituent groups influence binding to receptor pockets and enzyme active sites.

Role of Hydroxyl Groups

The hydroxyl groups at the 7 and 4' positions are critical for the estrogenic and antioxidant activities of isoflavones. The 4'-hydroxyl group is particularly important for binding to the estrogen receptor, mimicking the phenolic hydroxyl of estradiol. The presence of hydroxyl groups also contributes to the antioxidant potential by enabling the donation of hydrogen atoms to scavenge free radicals.

Significance of the 6-Methoxy Group

The methoxy group at the 6-position is the defining feature of this compound. This modification influences the molecule's lipophilicity and electronic properties, which can affect its bioavailability and interaction with specific biological targets. While methoxylation can sometimes reduce antioxidant activity compared to the corresponding hydroxyl group, it may enhance other biological effects or improve metabolic stability.

Glycosylation

Glycosylation at the 7-position, as seen in glycitin, significantly increases water solubility but renders the molecule inactive until the sugar moiety is cleaved. This highlights the importance of the free hydroxyl group at this position for biological activity.

Quantitative Analysis of Biological Activity

The following tables summarize key quantitative data on the biological activities of this compound and related isoflavones.

Table 1: Estrogen Receptor Binding Affinity

| Compound | IC50 (µM) for Estrogen Receptor Binding |

| This compound | 3.94 |

| Genistein | 0.22 |

| Daidzein | 4.00 |

| 17β-Estradiol | 0.00109 |

| Diethylstilbestrol (DES) | 0.00115 |

Table 2: In Vitro Anticancer Activity (IC50 Values)

Note: Data for a broader range of systematically modified this compound analogues is limited in the current literature. The table below presents available data for this compound and related isoflavones against various cancer cell lines.

| Compound | Cell Line | IC50 Value |

| This compound | AGS (Gastric Cancer) | Induces apoptosis and cell cycle arrest |

| This compound | SK-BR-3 (Breast Cancer) | Biphasic effect: stimulates growth at <10 µg/mL, inhibits at >30 µg/mL |

| Genistein Derivatives | PC-3 (Prostate Cancer) | 1.8 ± 0.4 µM (Compound 115j) |

| Genistein Derivatives | LNCaP (Prostate Cancer) | 1.0 ± 0.2 µM (Compound 115b) |

| Formononetin Derivatives | SH-SY5Y (Neuroblastoma) | 2.08 µM (Compound 15o) |

Signaling Pathway Modulation

This compound exerts its cellular effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis. One of the well-documented pathways is the MAPK/STAT3/NF-κB signaling cascade.

This compound's Impact on the NF-κB Pathway

In human gastric cancer cells, this compound has been shown to induce the production of reactive oxygen species (ROS). This leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, which in turn inhibits the signal transducer and activator of transcription 3 (STAT3) and nuclear factor-kappaB (NF-κB) signaling pathways. The inhibition of NF-κB, a key regulator of inflammation and cell survival, contributes to the pro-apoptotic and cell cycle arrest effects of this compound.

Caption: this compound's modulation of the MAPK/STAT3/NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis of this compound and its analogues.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of test compounds to the estrogen receptor.

Materials:

-

Purified estrogen receptor protein

-

Radiolabeled estradiol ([³H]E2)

-

Test compounds (this compound, analogues)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail and counter

Protocol:

-

Prepare a series of dilutions of the unlabeled test compounds.

-

In a multi-well plate, combine a fixed concentration of the estrogen receptor and [³H]E2 with the varying concentrations of the test compounds.

-

Include control wells with no competitor and wells with a known potent binder (e.g., unlabeled estradiol) for determining maximum and non-specific binding.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the receptor-bound from free [³H]E2 using a suitable method (e.g., filtration through a glass fiber filter).

-

Quantify the amount of bound radioactivity for each sample using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).

MTT Cell Proliferation Assay

Objective: To assess the effect of this compound and its analogues on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds (this compound, analogues) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include vehicle-only controls.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After the incubation with MTT, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Caption: Workflow for the MTT cell proliferation assay.

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant activity of this compound and its analogues.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

-

Test compounds (this compound, analogues) at various concentrations

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a stock solution of DPPH in methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Prepare serial dilutions of the test compounds and the positive control.

-

In a set of test tubes or a 96-well plate, mix a fixed volume of the DPPH working solution with varying concentrations of the test compounds.

-

Prepare a control sample containing the DPPH solution and the solvent.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each solution at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Its unique 6-methoxy substitution offers a point of differentiation from other common isoflavones and a potential avenue for medicinal chemistry optimization. The structure-activity relationships discussed herein highlight the critical roles of the hydroxyl and methoxy groups in dictating biological activity.

Future research should focus on the synthesis and biological evaluation of a wider range of this compound analogues with systematic modifications to the core structure. This will enable a more detailed elucidation of the SAR and the identification of derivatives with enhanced potency and selectivity for specific biological targets. Further investigation into the modulation of various signaling pathways will also be crucial for a comprehensive understanding of the mechanisms of action of these compounds. The protocols and data presented in this guide provide a solid foundation for researchers to advance the study of this compound and its analogues in the pursuit of new therapeutic interventions.

References

A Technical Examination of Glycitein's Estrogenic Activity Compared to Estradiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro estrogenic activity of glycitein, a soy-derived isoflavone, in comparison to the endogenous estrogen, 17β-estradiol. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in endocrinology, toxicology, and drug discovery.

Executive Summary

This compound, a phytoestrogen found in soy products, exhibits weak estrogenic activity by binding to and activating estrogen receptors (ERs). Its potency is significantly lower than that of 17β-estradiol, the primary female sex hormone. In vitro studies consistently demonstrate that higher concentrations of this compound are required to elicit responses comparable to those induced by estradiol in competitive binding, gene expression, and cell proliferation assays. This guide will dissect these differences through quantitative data, detailed methodologies, and pathway visualizations.

Quantitative Data Summary

The estrogenic activity of this compound has been quantified using various in vitro assays. The following tables summarize the comparative data for this compound and 17β-estradiol.

Table 1: Estrogen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor. The IC50 value represents the concentration of the competitor that displaces 50% of the radiolabeled ligand.

| Compound | Receptor Source | IC50 | Relative Binding Affinity (RBA) (%) | Reference |

| 17β-Estradiol | Mouse Uterine Cytosol | 1.09 nM | 100 | [1] |

| This compound | Mouse Uterine Cytosol | 3.94 µM | 0.028 | [1] |

Relative Binding Affinity (RBA) is calculated as (IC50 of Estradiol / IC50 of this compound) x 100.

Table 2: Estrogen-Responsive Reporter Gene Assay

This assay quantifies the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element (ERE). The EC50 value is the concentration that induces a response halfway between the baseline and maximum response.

| Compound | Cell Line | Reporter Gene | EC50 | Relative Potency (%) | Reference |

| 17β-Estradiol | T47D | ERE-luciferase | ~0.01 nM | 100 | [2] |

| This compound | T47D | ERE-luciferase | ~100 nM | ~0.01 | [2] |

Relative Potency is calculated as (EC50 of Estradiol / EC50 of this compound) x 100.

Table 3: E-SCREEN (Cell Proliferation) Assay

This assay measures the proliferative effect of a compound on estrogen-dependent cells, such as the MCF-7 breast cancer cell line. The EC50 value represents the concentration that causes a half-maximal proliferative response.

| Compound | Cell Line | EC50 | Relative Proliferative Effect (RPE) (%) | Reference |

| 17β-Estradiol | MCF-7 | ~1 pM | 100 | [3] |

| This compound | MCF-7 | >1 µM | Significantly lower than Estradiol |

The Relative Proliferative Effect (RPE) is a measure of the maximal proliferative response of a test compound compared to that of 17β-estradiol.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro estrogenicity studies. The following sections outline the protocols for the key assays cited.

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from established methods using rat uterine cytosol.

-

Preparation of Uterine Cytosol:

-

Uteri from ovariectomized Sprague-Dawley rats are excised and homogenized in an ice-cold Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.

-

The homogenate is centrifuged at high speed to obtain a supernatant containing the cytosolic fraction rich in estrogen receptors.

-

Protein concentration in the cytosol is determined using a standard protein assay.

-

-

Competitive Binding Reaction:

-

A constant concentration of [³H]-17β-estradiol (e.g., 1 nM) is incubated with the uterine cytosol.

-

Increasing concentrations of unlabeled 17β-estradiol (for the standard curve) or the test compound (this compound) are added to compete for binding to the ER.

-

Non-specific binding is determined in the presence of a large excess of unlabeled estradiol.

-

-

Separation and Quantification:

-

The reaction mixtures are incubated to reach equilibrium.

-

Bound and free radioligand are separated using a method such as hydroxylapatite or dextran-coated charcoal.

-

The amount of bound [³H]-17β-estradiol is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The IC50 value is determined from the curve.

-

Estrogen-Responsive Reporter Gene Assay

This protocol describes a typical luciferase-based reporter gene assay in a human cell line.

-

Cell Culture and Transfection:

-

A suitable cell line, such as MCF-7 or T47D, which endogenously expresses the estrogen receptor, is cultured in appropriate media.

-

The cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene driven by an estrogen-responsive element (ERE) promoter.

-

-

Compound Exposure:

-

Transfected cells are plated in multi-well plates and allowed to attach.

-

The cells are then treated with a range of concentrations of 17β-estradiol or this compound. A vehicle control (e.g., DMSO) is also included.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), the cells are lysed.

-

The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The luminescence readings are normalized to a control (e.g., a co-transfected β-galactosidase reporter or total protein concentration).

-

A dose-response curve is generated, and the EC50 value is calculated.

-

E-SCREEN (Cell Proliferation) Assay

This protocol is based on the proliferation of MCF-7 human breast cancer cells.

-

Cell Culture Preparation:

-

MCF-7 cells are maintained in a standard culture medium.

-

Prior to the assay, the cells are hormone-starved by culturing them in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove any estrogenic compounds.

-

-

Cell Seeding and Treatment:

-

The hormone-starved cells are seeded into multi-well plates at a low density.

-

After allowing the cells to attach, they are treated with various concentrations of 17β-estradiol or this compound.

-

-

Assessment of Cell Proliferation:

-

The cells are incubated for a period of several days (e.g., 6 days) to allow for proliferation.

-

Cell proliferation can be quantified using various methods, such as:

-

Sulforhodamine B (SRB) assay: Stains total cellular protein.

-

MTT assay: Measures mitochondrial activity.

-

Direct cell counting: Using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

A dose-response curve for cell proliferation is constructed.

-